molecular formula C16H20N4O3 B2858141 1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea CAS No. 1795488-09-3

1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea

Cat. No. B2858141
CAS RN: 1795488-09-3
M. Wt: 316.361
InChI Key: LPEZPBDWJYVGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea, also known as MMPU, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. MMPU belongs to the class of urea derivatives and has been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In

Scientific Research Applications

Cyclocondensation Reactions

A novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones were synthesized through the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea. This reaction pathway highlights the chemical's role in producing trifluoromethylated pyrimidinones, useful in various pharmaceutical and material science applications (Bonacorso et al., 2003).

Directed Lithiation

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-Methoxyphenyl)ethyl]carbamate showcased the compound's utility in organic synthesis, particularly in generating substituted products through lithiation and subsequent reactions with various electrophiles (Smith et al., 2013).

Neuropeptide Y5 Receptor Antagonists

Research into trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists identified compounds with significant in vitro potency. This suggests the potential therapeutic applications of such derivatives in treating conditions related to the neuropeptide Y system (Fotsch et al., 2001).

Green Chemistry Applications

The synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones and their derivatives from aldehydes, β-dicarbonyl compounds, and urea using D-xylonic acid demonstrates the chemical's role in environmentally friendly synthesis processes. This method offers advantages such as high yields, avoidance of organic solvents, and the use of inexpensive catalysts, contributing to green chemistry practices (Ma et al., 2016).

properties

IUPAC Name

1-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-9-8-12(22-4)6-7-13(9)19-15(21)20-14-10(2)17-16(23-5)18-11(14)3/h6-8H,1-5H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEZPBDWJYVGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=C(N=C(N=C2C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea

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